5-nitro-1H-indole-3-amine
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Overview
Description
5-nitro-1H-indole-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 5-nitro-1H-indole-3-amine can be achieved through various synthetic routes. One common method involves the nitration of 1H-indole-3-amine using nitric acid in the presence of sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-nitro-1H-indole-3-amine undergoes various types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, tin(II) chloride, and various acids and bases. Major products formed from these reactions include 5-amino-1H-indole-3-amine and other substituted indole derivatives .
Scientific Research Applications
5-nitro-1H-indole-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-nitro-1H-indole-3-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
5-nitro-1H-indole-3-amine can be compared with other similar compounds, such as:
5-amino-1H-indole-3-amine: This compound is the reduced form of this compound and has different chemical and biological properties.
1H-indole-3-carboxaldehyde: This compound has a similar indole core structure but with different functional groups, leading to different reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole core structure, used in various biological and agricultural applications.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
5-nitro-1H-indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIEQJIEFTAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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